1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole
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Overview
Description
1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a butyl chain linked to a chlorophenoxy group.
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole involves several steps. One common synthetic route includes the reaction of 3-chlorophenol with 1,4-dibromobutane to form 4-(3-chlorophenoxy)butane. This intermediate is then reacted with 3-nitro-1H-pyrazole under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenols and pyrazoles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted phenoxy compounds, and hydrolyzed products.
Scientific Research Applications
1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxy group may also play a role in binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole can be compared with other similar compounds such as:
1-[4-(3-Chlorophenoxy)butyl]piperidine: This compound has a similar chlorophenoxy group but differs in the presence of a piperidine ring instead of a pyrazole ring.
tert-Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate: This compound contains a chlorophenoxy group and a piperazine ring, with additional functional groups that confer different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[4-(3-chlorophenoxy)butyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c14-11-4-3-5-12(10-11)20-9-2-1-7-16-8-6-13(15-16)17(18)19/h3-6,8,10H,1-2,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMONPKXTLSWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCCCN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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